Methyl 2-bromo-3-(chlorosulfonyl)benzoate
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Overview
Description
Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate typically involves the bromination and chlorosulfonation of methyl benzoate derivatives. One common method includes the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position of the benzene ring.
Chlorosulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 3-position.
Industrial production methods may involve continuous-flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-bromo-3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized products.
Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-3-(chlorosulfonyl)benzoate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(chlorosulfonyl)benzoate involves its reactive functional groups, which can interact with various molecular targets. The bromine and chlorosulfonyl groups can undergo nucleophilic substitution reactions, allowing the compound to modify proteins, enzymes, and other biomolecules. These interactions can affect the activity and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-bromo-3-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-bromo-5-chlorobenzoate: This compound has a similar structure but with the chlorine atom at the 5-position instead of the 3-position.
Methyl 2-(chlorosulfonyl)benzoate: This compound lacks the bromine atom and is used as an intermediate in the synthesis of pharmaceuticals, saccharin, dyes, and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-bromo-3-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)5-3-2-4-6(7(5)9)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSHSQGWNYAGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692461-78-1 |
Source
|
Record name | methyl 2-bromo-3-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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